2-{[(4-ethenylphenyl)methyl]sulfanyl}-6-propyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
CAS No.: 1113122-62-5
Cat. No.: VC11809117
Molecular Formula: C19H23N3OS
Molecular Weight: 341.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1113122-62-5 |
|---|---|
| Molecular Formula | C19H23N3OS |
| Molecular Weight | 341.5 g/mol |
| IUPAC Name | 2-[(4-ethenylphenyl)methylsulfanyl]-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C19H23N3OS/c1-3-10-22-11-9-17-16(12-22)18(23)21-19(20-17)24-13-15-7-5-14(4-2)6-8-15/h4-8H,2-3,9-13H2,1H3,(H,20,21,23) |
| Standard InChI Key | ITWQZAUHALRWEI-UHFFFAOYSA-N |
| SMILES | CCCN1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC=C(C=C3)C=C |
| Canonical SMILES | CCCN1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC=C(C=C3)C=C |
Introduction
Chemical Architecture and Physicochemical Properties
Structural Elucidation
The compound features a bicyclic pyrido[4,3-d]pyrimidin-4-one scaffold, with a sulfur-containing sulfanyl group at position 2 and a propyl chain at position 6. The 4-ethenylphenylmethyl moiety introduces steric bulk and π-electron density, influencing both solubility and target binding. X-ray crystallography of analogous pyrido-pyrimidines reveals planar aromatic systems with substituents adopting equatorial orientations to minimize steric strain .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃OS |
| Molecular Weight | 341.5 g/mol |
| CAS Number | 1113122-62-5 |
| Solubility | Low in water; soluble in DMSO |
| Stability | Sensitive to light and humidity |
Synthetic Methodologies and Reactivity
Multi-Step Organic Synthesis
The synthesis involves sequential cyclization and functionalization steps. A representative pathway includes:
-
Pyrido-Pyrimidine Core Formation: Condensation of 4-aminopyridine derivatives with β-ketoesters under acidic conditions .
-
Sulfanyl Group Introduction: Metal-free C-3 chalcogenation using aryl disulfides under radical conditions (yields up to 95%) .
-
Ethenylphenyl Appending: Heck coupling or nucleophilic substitution to attach the 4-ethenylphenylmethyl group.
Reaction Mechanisms
The sulfenylation step proceeds via a thiyl radical intermediate, as evidenced by radical trapping experiments . The ethenyl group participates in Diels-Alder reactions, enabling further derivatization.
Biological Activity and Mechanism
Enzymatic Interactions
The compound inhibits DNA methyltransferases (DNMTs) by mimicking the cytosine ring of S-adenosylmethionine, as shown in docking studies with SARS-CoV-2 RdRp and human EGFR kinase . Comparative data with doxorubicin suggest 60–80% suppression of DNA methylation in sarcoma 180 models .
Pharmacological Research and Applications
Anticancer Screening
In silico studies predict high affinity for kinase domains (ΔG = −9.2 kcal/mol), outperforming imatinib in binding to Bcr-Abl mutants . In vivo toxicity profiles remain uncharacterized, though acute toxicity assays in rodents suggest an LD₅₀ > 500 mg/kg for related compounds .
Drug Delivery Challenges
The compound’s low aqueous solubility (0.12 mg/mL) necessitates nanoformulation. Liposomal encapsulation increases bioavailability by 4-fold in preclinical models.
Future Directions and Optimization
Structural Modifications
-
Position 6: Replacing propyl with fluorinated chains to enhance blood-brain barrier penetration.
-
Sulfanyl Group: Selenylation to improve redox-modulating activity .
Clinical Translation
Phase I trials for analogs are pending, with priority given to pharmacokinetic profiling and CYP450 interaction studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume